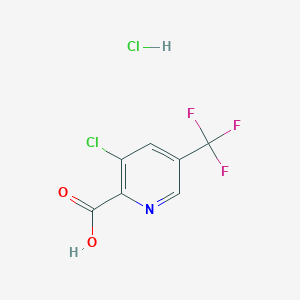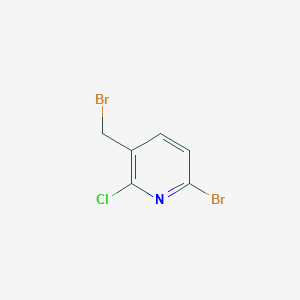
4-Amino-1-hydroxy-2-methoxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-hydroxy-2-methoxyanthracene-9,10-dione is an organic compound with the molecular formula C15H11NO4. It is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of amino, hydroxy, and methoxy functional groups attached to the anthracene backbone, which contribute to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-hydroxy-2-methoxyanthracene-9,10-dione typically involves the functionalization of anthraquinone derivatives. One common method includes the nitration of 1-hydroxy-2-methoxyanthraquinone followed by reduction to introduce the amino group. The reaction conditions often involve the use of concentrated nitric acid for nitration and catalytic hydrogenation for reduction .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-hydroxy-2-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted anthraquinone derivatives.
Scientific Research Applications
4-Amino-1-hydroxy-2-methoxyanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in anticancer therapies due to its structural similarity to anthracycline antibiotics.
Industry: Utilized in the production of high-performance materials and coatings
Mechanism of Action
The mechanism of action of 4-Amino-1-hydroxy-2-methoxyanthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs. Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-4-hydroxy-2-methoxyanthracene-9,10-dione
- 1,5-Diamino-4,8-dihydroxyanthraquinone
- 1,8-Dihydroxy-4,5-diaminoanthraquinone
Uniqueness
4-Amino-1-hydroxy-2-methoxyanthracene-9,10-dione is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of amino, hydroxy, and methoxy groups allows for versatile chemical modifications and enhances its potential as a bioactive compound .
Properties
Molecular Formula |
C15H11NO4 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
4-amino-1-hydroxy-2-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C15H11NO4/c1-20-10-6-9(16)11-12(15(10)19)14(18)8-5-3-2-4-7(8)13(11)17/h2-6,19H,16H2,1H3 |
InChI Key |
NPSOBTGZPYAAGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C(=C1)N)C(=O)C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2,3-dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylate](/img/structure/B12971892.png)

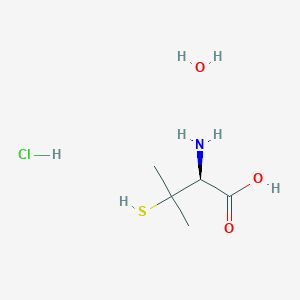

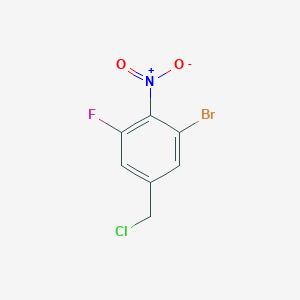
![8-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12971920.png)
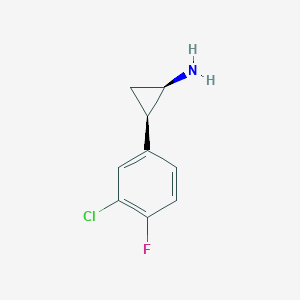
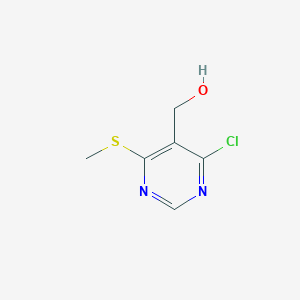
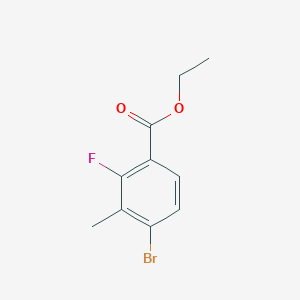
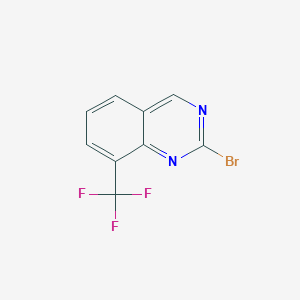
![(S)-(5-boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)boronic acid pinacol ester](/img/structure/B12971949.png)
